molecular formula C7H6IN3 B14290374 1-Azido-2-iodo-4-methylbenzene CAS No. 122099-10-9

1-Azido-2-iodo-4-methylbenzene

Cat. No.: B14290374
CAS No.: 122099-10-9
M. Wt: 259.05 g/mol
InChI Key: BNNIMNBSCUGXJY-UHFFFAOYSA-N
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Description

1-Azido-2-iodo-4-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring, along with a methyl group (-CH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of the azido and iodine groups onto the benzene ring. One common method involves the nitration of 4-methyltoluene to form 4-methyl-2-nitrotoluene, followed by reduction to 4-methyl-2-aminotoluene. The amino group is then converted to an azido group using sodium azide. Finally, iodination is carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, copper(I) catalysts for cycloaddition.

    Oxidation-Reduction: Iodine, reducing agents like sodium borohydride.

    Electrophilic Aromatic Substitution: Halogens, nitrating agents, and Friedel-Crafts catalysts.

Major Products Formed:

    Triazoles: Formed through cycloaddition reactions.

    Iodo-derivatives: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

1-Azido-2-iodo-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-2-iodo-4-methylbenzene primarily involves its reactivity as an azide and an iodinated aromatic compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The iodine atom can participate in halogen bonding and redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-iodo-4-methylbenzene is unique due to the presence of both azido and iodine groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

122099-10-9

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

1-azido-2-iodo-4-methylbenzene

InChI

InChI=1S/C7H6IN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3

InChI Key

BNNIMNBSCUGXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])I

Origin of Product

United States

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